N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and other industries
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of coupling agents such as thionyl chloride or Yamaguchi reagent, followed by the addition of a base like triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its structural similarity to pyrazinamide.
Biological Studies: The compound is used in studies to understand its antimicrobial and antifungal properties.
Industrial Applications: It is used in the synthesis of other pyrazine derivatives, which are important in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis by interfering with fatty acid synthase . This disruption hampers the bacterium’s ability to replicate and survive.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: A well-known anti-tubercular drug with a similar core structure but different substituents.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another derivative with similar biological activities but different substituents.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its antimicrobial properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11-3-2-8(6-9(11)13)16-12(17)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17) |
InChI Key |
TXQNEPXMLYEGRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
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